![molecular formula C15H18ClN3O2 B1425298 N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]furo[2,3-c]pyridine-5-carboxamide;hydrochloride CAS No. 1586767-92-1](/img/structure/B1425298.png)
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]furo[2,3-c]pyridine-5-carboxamide;hydrochloride
Übersicht
Beschreibung
PHA 543613 hydrochloride is a potent and selective agonist of the alpha 7 nicotinic acetylcholine receptor (α7nAChR). This compound is known for its ability to cross the blood-brain barrier and has been studied for its potential therapeutic effects on cognitive deficits associated with conditions such as Alzheimer’s disease and schizophrenia .
Vorbereitungsmethoden
The synthesis of PHA 543613 hydrochloride involves several steps, starting with the preparation of the core structure, followed by functionalization to introduce the desired substituents. The synthetic route typically involves the use of specific reagents and catalysts under controlled conditions to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality and consistency of the compound .
Analyse Chemischer Reaktionen
PHA 543613 hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
The compound exhibits a range of biological activities that make it a candidate for further research in therapeutic applications:
Antiviral Activity
Research indicates that derivatives of this compound may possess antiviral properties. For instance, compounds with similar structures have shown effectiveness against various viral infections, including respiratory syncytial virus (RSV) and Hepatitis C virus (HCV).
- Case Study : A study demonstrated that certain derivatives exhibited EC50 values ranging from 5 to 28 μM against RSV, indicating potential for development as antiviral agents.
Anticancer Potential
The anticancer activity of N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]furo[2,3-c]pyridine-5-carboxamide;hydrochloride has been explored through in vitro studies.
Cancer Type | IC50 Value (μM) | Notes |
---|---|---|
Hepatitis C Virus | 9.19 | Strong inhibition observed |
These findings suggest the compound may inhibit cancer cell proliferation effectively.
Enzyme Inhibition
The compound's structure suggests it may act as an inhibitor for specific enzymes involved in disease processes.
Enzyme | Inhibitory Activity | IC50 Value (μM) |
---|---|---|
Protein Kinase B (PKB/Akt) | Significant inhibition observed | 0.35 |
HCV NS5B RNA Polymerase | High selectivity index | 32.2 |
This data highlights the therapeutic potential of the compound in targeting critical pathways involved in cancer and viral replication.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization methods such as Proton-NMR, FTIR, and Mass Spectrometry are utilized to confirm the structure and purity of the synthesized compounds.
Computational Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that the presence of furan and bicyclic moieties enhances binding interactions with target proteins, which could lead to the inhibition of signal transduction pathways critical for cell survival.
Wirkmechanismus
PHA 543613 hydrochloride exerts its effects by selectively binding to and activating the alpha 7 nicotinic acetylcholine receptor. This activation leads to the modulation of various signaling pathways, including the cholinergic anti-inflammatory pathway. The compound downregulates NF-κB signaling through reduced phosphorylation of the NF-κB p65 subunit and promotes STAT-3 signaling by maintaining phosphorylation. These actions result in the regulation of innate immune responses and the modulation of inflammation .
Vergleich Mit ähnlichen Verbindungen
PHA 543613 Hydrochlorid ist einzigartig in seiner hohen Selektivität für den α7-Nikotin-Acetylcholin-Rezeptor gegenüber anderen Rezeptorsubtypen wie α3β4, α1β1γδ, α4β2 und 5-HT3-Rezeptoren. Ähnliche Verbindungen umfassen:
PHA 543613 Dihydrochlorid: Eine andere Form der Verbindung mit ähnlichen Eigenschaften und Anwendungen.
PHA 543613: Die Basenform der Verbindung ohne das Hydrochloridsalz.
Andere α7nAChR-Agonisten: Verbindungen, die auch auf den α7-Nikotin-Acetylcholin-Rezeptor abzielen, aber unterschiedliche Selektivitätsprofile und pharmakokinetische Eigenschaften aufweisen können.
Biologische Aktivität
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]furo[2,3-c]pyridine-5-carboxamide; hydrochloride, commonly referred to as PHA-543613, is a synthetic compound recognized for its selective agonism at the alpha7 nicotinic acetylcholine receptor (α7 nAChR). This compound has gained significant attention in pharmacological research due to its potential therapeutic applications, particularly in cognitive disorders such as schizophrenia.
PHA-543613 is characterized by a unique bicyclic structure that facilitates its interaction with the α7 nAChR. The molecular formula is with a molecular weight of approximately 307.778 g/mol. Its structure includes a furo[2,3-c]pyridine moiety, which is crucial for its biological activity.
Property | Value |
---|---|
Molecular Formula | C15H18ClN3O2 |
Molecular Weight | 307.778 g/mol |
Melting Point | 313-315 °C |
Solubility | DMSO: ≥20 mg/mL |
pKa | 12.19 ± 0.20 (Predicted) |
PHA-543613 acts as a potent and selective agonist for the α7 nAChR, which plays a critical role in neurotransmission and cognitive function. Activation of this receptor is associated with enhanced synaptic plasticity and improved cognitive processes, making it a candidate for treating cognitive deficits in various psychiatric conditions.
Biological Activity and Efficacy
Research indicates that PHA-543613 exhibits rapid brain penetration and high oral bioavailability in animal models, particularly rats. In vivo studies have demonstrated its efficacy in:
- Auditory Sensory Gating : PHA-543613 has shown improvements in auditory sensory gating, which is often disrupted in schizophrenia.
- Cognitive Performance : The compound has been tested in models assessing cognitive function, such as the novel object recognition test, where it demonstrated significant enhancements in memory performance.
Case Studies
- Schizophrenia Treatment : A study published in PubMed highlighted the potential of PHA-543613 to ameliorate cognitive deficits associated with schizophrenia by acting on the α7 nAChR . The findings suggest that this compound could be beneficial in managing symptoms that are resistant to conventional antipsychotics.
- Neuroprotective Effects : Additional research has indicated that PHA-543613 may exert neuroprotective effects by modulating inflammatory responses and promoting neurotrophic factor production . This property positions it as a candidate for further exploration in neurodegenerative diseases.
Safety and Toxicology
While PHA-543613 has shown promising biological activity, safety assessments are crucial for its potential therapeutic use. Current data indicate:
Eigenschaften
IUPAC Name |
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]furo[2,3-c]pyridine-5-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2.ClH/c19-15(12-7-11-3-6-20-14(11)8-16-12)17-13-9-18-4-1-10(13)2-5-18;/h3,6-8,10,13H,1-2,4-5,9H2,(H,17,19);1H/t13-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTPSZUBRSEWNY-ZOWNYOTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)NC(=O)C3=NC=C4C(=C3)C=CO4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@H](C2)NC(=O)C3=NC=C4C(=C3)C=CO4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1586767-92-1 | |
Record name | PHA-543613 hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1586767921 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PHA-543613 HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13XQH31A5R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does PHA 543613 hydrochloride interact with its target and what are the downstream effects?
A: PHA 543613 hydrochloride is a selective agonist of the α7 nicotinic acetylcholine receptor (α7nAChR) [, ]. Upon binding to α7nAChR, it activates downstream signaling pathways, notably inhibiting the phosphorylation of the NF-κB p65 subunit at Serine 468 and serine 536 []. This inhibition reduces NF-κB p65 translocation into the nucleus, ultimately leading to the downregulation of pro-inflammatory cytokine transcription, such as Interleukin-8 (IL-8) [].
Q2: What evidence suggests a potential therapeutic benefit of PHA 543613 hydrochloride in Parkinson’s Disease?
A: Research using a rat model of Parkinson's disease (induced by 6-hydroxydopamine lesion) demonstrated that PHA 543613 hydrochloride, administered intraperitoneally, provided neuroprotective effects on striatal dopaminergic neurons []. This protection was associated with a reduction in microglial activation, suggesting an anti-inflammatory mechanism of action []. Positron emission tomography (PET) imaging further revealed a partial reversal of dopamine transporter density decrease in the lesioned striatum of PHA 543613 hydrochloride-treated rats, indicating preservation of dopaminergic neuron integrity [].
Q3: How does PHA 543613 hydrochloride affect the inflammatory response in oral keratinocytes?
A: Studies have shown that PHA 543613 hydrochloride effectively inhibits the expression of the pro-inflammatory cytokine IL-8 in oral keratinocytes challenged with Porphyromonas gingivalis []. This inhibition occurs at the transcriptional level and is mediated through the α7nAChR pathway []. This finding suggests a potential role for PHA 543613 hydrochloride in modulating the immune response at epithelial surfaces, particularly in the context of periodontal disease where dysregulated immunity is a key feature [].
Q4: Is there any evidence of upregulation of the target receptor in diseased tissue?
A: Yes, research has shown that the α7nAChR, the target of PHA 543613 hydrochloride, is upregulated in diseased periodontal tissue []. This upregulation suggests a potential role for this receptor in the pathogenesis of periodontal disease and highlights the possibility of targeted therapeutic intervention using α7nAChR agonists like PHA 543613 hydrochloride.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.